6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Chemical Structure: This compound belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) family, a privileged scaffold in medicinal chemistry . The core structure consists of a tricyclic system with a piperidine ring fused to an indole moiety. Key modifications include:
- 2-(2-Thienylsulfonyl) group: Introduces a sulfonyl-linked thiophene ring, which may influence solubility and receptor interactions.
Properties
Molecular Formula |
C15H13BrN2O2S2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C15H13BrN2O2S2/c16-12-4-1-3-10-11-9-18(7-6-13(11)17-15(10)12)22(19,20)14-5-2-8-21-14/h1-5,8,17H,6-7,9H2 |
InChI Key |
CALJGQOJINFXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Piperidone Cyclocondensation
The pyridoindole core is typically synthesized via acid-catalyzed cyclocondensation of (2-bromophenyl)hydrazine hydrochloride with piperidin-4-one derivatives. Key parameters include:
-
Reagents : (2-Bromophenyl)hydrazine hydrochloride, piperidin-4-one hydrochloride.
-
Conditions : Reflux in ethanol with concentrated HCl (2.65 equiv) for 12–16 hours.
-
Mechanism : Acid-mediated formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the tetrahydro-pyridoindole structure.
Bromination Strategies
Direct Bromination vs. Pre-Brominated Intermediates
The 6-bromo substituent is typically introduced early using pre-brominated starting materials (e.g., 2-bromophenylhydrazine). Post-cyclization bromination is less common due to steric hindrance and competing side reactions.
Electrophilic Aromatic Substitution
In cases where late-stage bromination is necessary, conditions include:
-
Reagents : Br₂ (neat) or N-bromosuccinimide (NBS).
-
Catalysts : FeCl₃ or AlCl₃.
Sulfonylation with 2-Thienylsulfonyl Groups
Nucleophilic Aromatic Substitution
The sulfonyl group is introduced via reaction of the pyridoindole amine with 2-thienylsulfonyl chloride:
-
Reagents : 2-Thienylsulfonyl chloride (1.2 equiv).
-
Base : Triethylamine or pyridine to scavenge HCl.
-
Solvent : Dichloromethane or THF at 0°C to room temperature.
| Parameter | Value |
|---|---|
| Yield | 65–72% (estimated) |
| Key Challenge | Competing N-sulfonylation |
Optimization of Sulfonylation
-
Temperature Control : Slow addition at 0°C minimizes di-sulfonylation.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the mono-sulfonylated product.
Integrated Synthetic Protocol
A representative large-scale synthesis combines the above steps:
Step 1 : Cyclocondensation
-
(2-Bromophenyl)hydrazine hydrochloride (100 g, 447 mmol) and piperidin-4-one hydrochloride (73 g, 538 mmol) in ethanol (700 mL) with HCl (100 mL).
-
Reflux overnight → 76% yield of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Step 2 : Sulfonylation
-
Crude pyridoindole (50 g, 200 mmol) reacted with 2-thienylsulfonyl chloride (43 g, 240 mmol) in dichloromethane (500 mL) with triethylamine (33 mL, 240 mmol).
-
Stir at 0°C → room temperature for 12 hours → 68% yield after chromatography.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, indole-H), 7.45–7.20 (m, 4H, thienyl-H), 3.65–3.50 (m, 4H, CH₂), 2.90–2.75 (m, 2H, CH₂).
-
MS (ESI+) : m/z 419.03 [M+H]⁺.
Purity Assessment :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine Cyclization | 76 | 96.86 | High |
| Post-Bromination | 52 | 92 | Moderate |
| Sulfonylation | 68 | 98 | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating diseases such as cancer and microbial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Core Scaffold Derivatives
Functional Group Impact on Activity
- Sulfonyl Groups : The 2-thienylsulfonyl group in the target compound differs from the methylsulfonyl group in 45k. Sulfonyl groups generally improve solubility and serve as hydrogen bond acceptors, critical for CFTR binding .
- Halogenation : Bromine at position 6 (target compound) vs. bromine at position 8 (8-Bromo-2-methyl-...). Positional halogenation affects steric interactions; bromine at position 6 may better accommodate hydrophobic pockets in CFTR .
- Thiophene vs. Benzothiadiazole : The related compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-... (CAS: 1010898-29-9) replaces thiophene with a benzothiadiazole ring, which could alter π-π stacking and redox properties .
Biological Activity
6-Bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the indole derivative class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
- Molecular Formula : C15H13BrN2O2S2
- Molecular Weight : 397.3 g/mol
- IUPAC Name : 6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- InChI Key : CALJGQOJINFXCL-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrN2O2S2 |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | 6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
| InChI Key | CALJGQOJINFXCL-UHFFFAOYSA-N |
The biological activity of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure enables it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various therapeutic effects.
Biological Activities
Research indicates that compounds structurally related to 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can act as inhibitors of key oncogenic pathways. The bromine atom and thienylsulfonyl group in this compound may enhance its potency against cancer cell lines.
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects against various pathogens. The thienyl group is often associated with increased biological activity against bacteria and fungi.
- Enzyme Inhibition : The compound may serve as an effective inhibitor for specific enzymes involved in disease processes. For instance, it could inhibit farnesyltransferase, which is implicated in cancer progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study demonstrated that indole derivatives could significantly inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thienyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.
Comparative Analysis
When comparing 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with similar compounds:
| Compound | Activity Type | Notes |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Simpler structure; less potent |
| 6-Bromoindole | Antimicrobial | Similar brominated structure |
| Thieno[3,2-b]indole | Anticancer | Shares thienyl group; different core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
